
2,3-Dcpe hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dcpe hydrochloride is a proapoptotic compound with selectivity for cancer cells versus normal human cells . It has been used in research for its potential anticancer properties .
Molecular Structure Analysis
The molecular formula of this compound is C11H15Cl2NO2 • HCl . Its molecular weight is 300.6 . The InChI code is InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10 (11 (9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H .Chemical Reactions Analysis
This compound has been found to induce apoptosis in various cancer cell lines more effectively than in normal human fibroblasts . It can induce S-phase arrest, upregulate p21, and activate ERK .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) . It is stored at -20°C .Applications De Recherche Scientifique
Anticancer Properties : 2,3-DCPE has been found to induce apoptosis more effectively in various cancer cells compared to normal human fibroblasts. It causes the cleavage of caspases and the release of cytochrome c in cancer cells. This compound also downregulates the protein level of Bcl-XL, an anti-apoptotic protein, suggesting its potential as a new anticancer agent (Wu et al., 2004).
S-Phase Arrest and p21 Overexpression : 2,3-DCPE has been observed to suppress the proliferation of Bcl-XL-overexpressing cancer cells without inducing apoptosis. It can induce S-phase arrest and upregulate p21, a cell cycle regulatory protein, in a p53-independent manner. The activation of ERK (Extracellular signal-Regulated Kinases) correlates with the induction of p21 expression and S-phase arrest, indicating a potential mechanism for cancer therapy (Zhu et al., 2004).
Cell Cycle Arrest Mechanism : A recent study aimed to understand the molecular mechanism behind 2,3-DCPE-induced S-phase arrest. The compound was found to cause DNA damage in colon cancer cells and induce S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway (Bai et al., 2020).
Environmental Impact of Related Compounds : While not directly about 2,3-DCPE hydrochloride, research has been conducted on similar compounds like 1,1-Dichloropropene (1,1-DCPe) regarding their genotoxicity and impact on drinking water. These studies are important for understanding the broader chemical family's environmental and health implications (Granville et al., 2005).
Mécanisme D'action
- Role : It downregulates the expression of Bcl-XL protein, an anti-apoptotic factor, leading to cell death .
- Resulting Changes : These cleavages trigger apoptotic pathways, leading to cell death. Notably, this effect is specific to cancer cells and does not occur in human fibroblasts .
- Downstream Effects : The upregulation of p21 contributes to cell cycle arrest and inhibits cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
The safety data sheet for 2,3-Dcpe hydrochloride suggests that it may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting . It is not flammable or combustible .
Analyse Biochimique
Biochemical Properties
2,3-DCPE hydrochloride selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro . It interacts with enzymes such as caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase, leading to apoptosis in many tumor cell lines .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by inducing apoptosis and downregulating Bcl-XL protein expression . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It specifically cleaves caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase in cancer cells, but not in human fibroblasts .
Propriétés
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJFYSIPRIHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


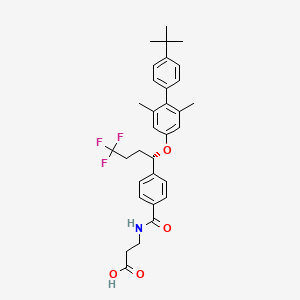
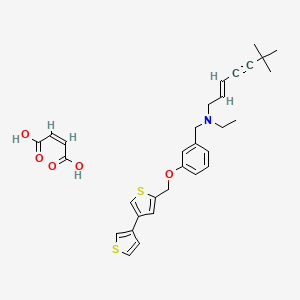
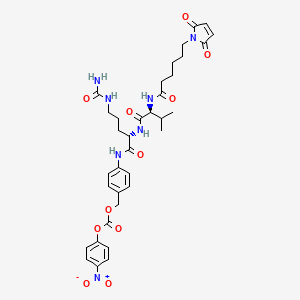
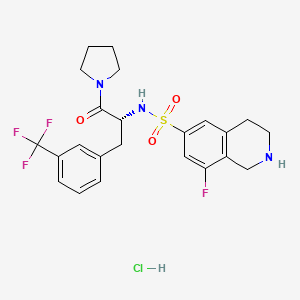
![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)
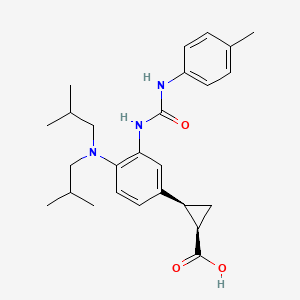
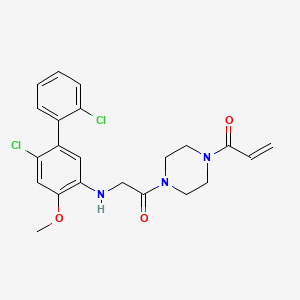
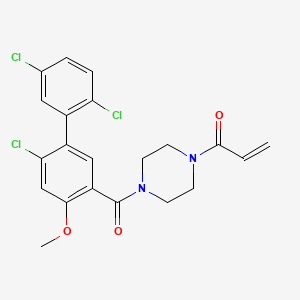
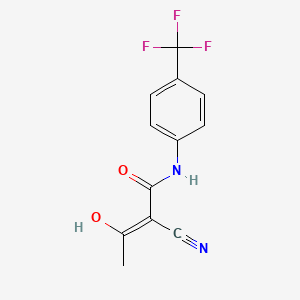
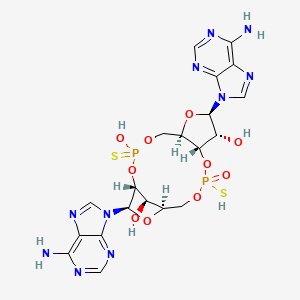
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)